(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is an organic compound characterized by its unique structure, which includes a hydroxy group, a propanoyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyanation reactions to introduce the cyanide group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyanide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide exerts its effects involves its interaction with specific molecular targets. The cyanide group can inhibit cytochrome oxidase, disrupting cellular respiration and leading to metabolic inhibition. This interaction is crucial in understanding its biological and toxicological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium cyanide (NaCN)
- Potassium cyanide (KCN)
- Hydrogen cyanide (HCN)
- Cyanogen chloride (CNCl)
Uniqueness
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is unique due to its specific structure, which combines a hydroxy group, a propanoyl group, and a cyanide group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide |
InChI |
InChI=1S/C9H12N2O2/c1-3-7(12)9(6(11)5-10)8(13)4-2/h11-12H,3-4H2,1-2H3/b9-7+,11-6? |
InChI Key |
IHQWJIIRQBGZTD-GQCIWFOMSA-N |
Isomeric SMILES |
CC/C(=C(\C(=O)CC)/C(=N)C#N)/O |
Canonical SMILES |
CCC(=C(C(=O)CC)C(=N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.